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Introduction
Apelin is a peptide that serves as the endogenous ligand for the G protein-coupled receptor

APJ. The Apelin/APJ system is a critical regulator of cardiovascular function and angiogenesis.

[1][2] Apelin peptides exist in various isoforms, with Apelin-16 being one of the active

fragments. In human endothelial cells, the activation of the APJ receptor by Apelin initiates a

signaling cascade that promotes a pro-angiogenic state, characterized by increased

proliferation, migration, and tube formation.[3][4][5] These effects are crucial for both

physiological processes, such as vascular development and repair, and pathological

conditions, including tumor angiogenesis.[5][6] This document provides detailed application

notes and protocols for studying the effects of Apelin-16 on human endothelial cell cultures,

with a focus on human umbilical vein endothelial cells (HUVECs).

Data Presentation: Quantitative Effects of Apelin
Treatment
The following tables summarize the quantitative data from various studies on the effects of

Apelin treatment on human endothelial cells.

Table 1: Effect of Apelin on Endothelial Cell Proliferation
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Cell Type
Apelin
Isoform

Apelin
Concentr
ation

Treatmen
t Duration

Co-
treatment

Observed
Effect

Referenc
e

HUVECs Apelin-13
20 nM - 60

µM
7 days None

Dose-

dependent

increase in

viable

cells.

[7]

HUVECs

Apelin

(unspecifie

d)

0 - 1000

ng/ml
48 hours

VEGF (20

ng/ml)

Enhanced

VEGF-

induced

proliferatio

n in a

dose-

dependent

manner.

No

significant

effect

without

VEGF.

[8]

MEECs
Apelin

miRNA

Not

Applicable
10 days

Hypoxia

(1% O2)

Knockdow

n of Apelin

inhibited

hypoxia-

induced

cell

proliferatio

n.

[5]

Table 2: Effect of Apelin on Endothelial Cell Migration
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Cell Type
Apelin
Isoform

Apelin
Concentrati
on

Assay Type
Observed
Effect

Reference

HUVECs Apelin-13
20 nM - 60

µM

Boyden

Chamber

Dose-

dependent

increase in

cell migration.

[7]

LECs Apelin-13
10 nM or 1

µM

2D time-lapse

microscopy

Enhanced

cell migration.
[9]

VSMCs

Conditioned

media from

Apelin

siRNA-

treated ECs

Not

Applicable

Transwell

Assay

Enhanced

migration of

vascular

smooth

muscle cells.

[1]

Table 3: Effect of Apelin on Endothelial Cell Tube Formation

Cell Type Apelin Isoform
Apelin
Concentration

Observed
Effect

Reference

HUVECs Apelin-13 20 nM - 60 µM

Dose-dependent

increase in tube

length.

[7]

LECs Apelin-13 10 nM or 1 µM

Stimulated in

vitro capillary-like

tube formation.

[9]

Signaling Pathways
Apelin-16 binding to its receptor, APJ, on endothelial cells activates several downstream

signaling pathways that collectively promote angiogenesis. The primary signaling cascade

involves the activation of Gαi, leading to the stimulation of Phosphoinositide 3-kinase (PI3K)

and subsequently Protein Kinase B (Akt).[1][6] This PI3K/Akt pathway is central to cell

proliferation and survival. Furthermore, Apelin signaling can also activate the Extracellular
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signal-regulated kinase (ERK1/2) and p70S6 kinase pathways, which are also involved in cell

growth and proliferation.[2][5]
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Caption: Apelin-16 signaling pathway in endothelial cells.

Experimental Protocols
A typical workflow for investigating the effects of Apelin-16 on human endothelial cells involves

several key experimental stages, from cell culture to functional assays and molecular analysis.
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Caption: Experimental workflow for Apelin-16 studies.

Human Endothelial Cell Culture
This protocol outlines the basic steps for culturing HUVECs.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Basal Medium (EBM) supplemented with growth factors (e.g., hydrocortisone,

bovine brain extract, EGF) and 10% Fetal Bovine Serum (FBS).[10]

Fibronectin-coated culture flasks/plates.[11][12]

Trypsin/EDTA solution
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Phosphate Buffered Saline (PBS)

Protocol:

Coat culture vessels with fibronectin by incubating with a fibronectin solution overnight at

37°C. Aspirate the solution and wash with PBS before use.[11][12]

Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

Transfer the cells to a centrifuge tube containing pre-warmed complete EBM and centrifuge

to pellet the cells.

Resuspend the cell pellet in fresh complete EBM and plate onto the fibronectin-coated

vessel.

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

Change the medium every 2-3 days.

Subculture the cells when they reach 70-90% confluency using Trypsin/EDTA.[11] HUVECs

are typically used for experiments between passages 3 and 6.[13]

Cell Proliferation Assay (MTT Assay)
This assay measures cell viability as an indicator of proliferation.

Materials:

HUVECs

96-well plates

Serum-free EBM

Apelin-16

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO
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Protocol:

Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere

overnight.

Synchronize the cells by serum-starving them in serum-free EBM for 12-24 hours.

Treat the cells with various concentrations of Apelin-16 in low-serum EBM. Include a vehicle

control.

Incubate for the desired period (e.g., 48 hours).[8]

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Aspirate the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at 490 nm using a microplate reader.[13]

Transwell Migration Assay
This assay quantifies the chemotactic migration of endothelial cells.

Materials:

HUVECs

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

Serum-free EBM

Apelin-16

Crystal Violet stain

Protocol:

Seed HUVECs in a culture flask and grow to 70-90% confluency.
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Serum-starve the cells for 12-24 hours.

Add serum-free EBM containing Apelin-16 to the lower chamber of the 24-well plate.[14]

Harvest the serum-starved HUVECs and resuspend them in serum-free EBM.

Add the cell suspension to the upper chamber of the Transwell insert.

Incubate for 4-6 hours at 37°C to allow for migration.

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

HUVECs

Matrigel or similar basement membrane extract

96-well plate

Serum-free EBM

Apelin-16

Protocol:

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-

60 minutes.

Harvest serum-starved HUVECs and resuspend them in serum-free EBM containing different

concentrations of Apelin-16.
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Seed the cells onto the Matrigel-coated wells.

Incubate for 6-24 hours at 37°C.

Visualize the formation of tube-like structures using a microscope and quantify parameters

such as total tube length or number of branch points.

Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key signaling

proteins.

Materials:

HUVECs

Apelin-16

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Grow HUVECs to near confluency and serum-starve them.

Treat the cells with Apelin-16 for short time points (e.g., 5, 15, 30 minutes) to observe rapid

phosphorylation events.

Lyse the cells on ice with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and probe with specific primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities to determine the relative levels of protein phosphorylation.[15]

Conclusion
Apelin-16 is a potent stimulator of angiogenesis in human endothelial cells. The protocols and

data presented here provide a framework for researchers to investigate the mechanisms of

Apelin-16 action and its potential as a therapeutic target in diseases characterized by abnormal

angiogenesis. Careful experimental design and adherence to standardized protocols are

essential for obtaining reproducible and meaningful results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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